N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine
Overview
Description
“N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine” is a complex organic compound that belongs to the class of imidazopyrazines . Imidazopyrazines are nitrogen-containing heterocyclic compounds that have been gaining attention due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazopyrazine core, which is a fused ring system containing an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a pyrazine ring (a six-membered ring with two nitrogen atoms) .Scientific Research Applications
Synthesis and Chemical Structure Analysis
- N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine and its derivatives have been synthesized and structurally analyzed in various studies. For example, compounds like 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine were synthesized through processes involving reductive amination, chlorization, and cyclization (Teng Da-wei, 2012). Similarly, studies have focused on the synthesis of related compounds like imidazo[1,2-b]pyridazines and imidazo[l,2-a]pyrazine through ambiguous condensations of phenylglyoxal with amines (G. Barlin et al., 1983).
Antimicrobial Activity
- Research has also explored the antimicrobial properties of derivatives of this compound. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and screened for their antimicrobial activity, with some compounds showing promising results (B. Jyothi & N. Madhavi, 2019).
Photovoltaic Applications
- In the field of photovoltaics, derivatives of this compound have been used to synthesize polymers for solar cell applications. For example, a study synthesized a polymer incorporating 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine units for improved solar cell performance (Ji-Cheng Li et al., 2010).
Extended π-Conjugated Systems
- The compound and its derivatives have been utilized in creating extended π-conjugated systems, such as bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, synthesized via condensation reactions. These systems have potential applications in materials science and organic electronics (A. Shaabani et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4/c19-13-3-1-12(2-4-13)17-18(22-15-7-5-14(20)6-8-15)24-10-9-21-11-16(24)23-17/h1-8,21-22H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNNNKTJAYRDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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